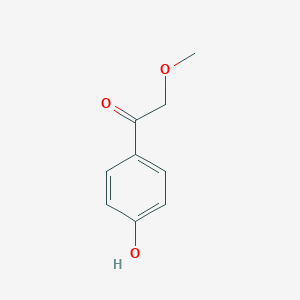
1-(4-Hydroxyphenyl)-2-Methoxyethanon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, providing access to a variety of heterocycles with masked aldehyde functionality. For example, the synthesis of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one demonstrates the utility of such compounds in regiospecific synthesis of five and six-membered heterocycles through cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003). Additionally, the one-pot synthesis of thiazolidinone derivatives highlights the efficiency and environmental benefits of microwave irradiation methods in organic synthesis (Kavitha et al., 2006).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in confirming the molecular structure of synthesized compounds, providing detailed insights into their crystal systems, space groups, and cell parameters. Such structural characterizations are essential for understanding the compound's molecular geometry and potential interactions (Kavitha et al., 2006).
Chemical Reactions and Properties
Compounds structurally related to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one exhibit a wide range of reactivities, enabling the synthesis of diverse chemical structures. For instance, the allylic bromination of methoxy-alken-2-ones demonstrates the preparation of brominated intermediates for heterocyclic synthesis (Martins and, 2003). This reactivity is pivotal for constructing complex molecules with potential biological activities.
Physical Properties Analysis
The physical properties of a compound, including melting points, solubility, and crystal form, are determined by its molecular structure. These properties are crucial for predicting the compound's behavior in different environments and for its formulation in various applications. The synthesis and characterization processes often provide these insights, enabling a deeper understanding of the compound's applications and stability (Thippeswamy et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are integral to understanding a compound's utility in chemical synthesis and potential applications. Studies on related compounds have revealed their ability to undergo various reactions, providing valuable building blocks for the synthesis of more complex molecules with desired functionalities (Mahata et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Diese Verbindung wurde auf ihre anti-inflammatorische Aktivität untersucht. Eine Phenylpropanoidverbindung, die in ihrer Struktur 1-(4-Hydroxyphenyl)-2-Methoxyethanon ähnelt, wurde aus Juglans mandshurica isoliert und auf ihre anti-inflammatorische Aktivität an Lipopolysaccharid (LPS)-stimulierten RAW 264.7-Zellen und Zebrafischlarven untersucht . Die Verbindung hemmte die LPS-induzierte Produktion von Stickstoffmonoxid (NO) und Prostaglandin E2 signifikant in einer dosisabhängigen Weise .
Antibakterielle Aktivität
This compound wurde auf seine antibakterielle Aktivität untersucht. Eine Studie unter Verwendung der Dichtefunktionaltheorie und Moleküldocking-Untersuchungen ergab, dass die Sauerstoffatome und das π-System der Verbindung eine hohe chemische Reaktivität aufweisen, wodurch sie zu Elektronendonor-Stellen und aktiven Stellen für einen elektrophilen Angriff werden . Die Studie zeigte auch, dass die Carbonylgruppe im Molekül eine bedeutende Rolle bei der antibakteriellen Aktivität spielt .
Synthese von Perfluoralkylmethanolen
This compound kann bei der Synthese von Perfluoralkylmethanolen verwendet werden . Diese Verbindungen haben eine breite Palette von Anwendungen in verschiedenen Bereichen, darunter Medizin, Landwirtschaft und Materialwissenschaften .
Studien zur chemischen Reaktivität
Die Verbindung wurde in Studien verwendet, um die chemische Reaktivität zu verstehen. So wurde in einer Studie die Dichtefunktionaltheorie verwendet, um die chemische Reaktivität von 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-on zu untersuchen, einer Verbindung, die this compound ähnelt . Die Studie ergab, dass die Sauerstoffatome und das π-System der Verbindung Elektronendonor-Stellen und aktive Stellen für einen elektrophilen Angriff sind .
Arzneimittelforschung
Aufgrund seiner anti-inflammatorischen und antibakteriellen Eigenschaften könnte this compound möglicherweise in der Arzneimittelforschung eingesetzt werden. Seine Fähigkeit, die Produktion von Stickstoffmonoxid und Prostaglandin E2 zu hemmen, deutet auf potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten hin . In ähnlicher Weise könnte seine antibakterielle Aktivität bei der Entwicklung neuer Antibiotika genutzt werden<a aria-label="2: Its ability to inhibit nitric oxide and prostaglandin E2 production suggests potential applications in the development of anti-inflammatory drugs1" data-citationid="3a8cc866-ae7a-231a-e08b-5514d501c5f7-30" h="ID=SERP,5017.1" href="https://www.mdpi.com/1420-3049/26/
Wirkmechanismus
Target of Action
The primary target of 1-(4-hydroxyphenyl)-2-methoxyethanone is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in both plants and animals, which plays a crucial role in the catabolism of the amino acid tyrosine .
Mode of Action
1-(4-hydroxyphenyl)-2-methoxyethanone likely inhibits the activity of HPPD . HPPD is a class of oxygenase enzymes that usually utilize α-ketoglutarate and diatomic oxygen to oxygenate or oxidize a target molecule .
Biochemical Pathways
The inhibition of HPPD by 1-(4-hydroxyphenyl)-2-methoxyethanone can affect several biochemical pathways. HPPD is involved in the catabolism of tyrosine, a process that is crucial for the biosynthesis of tocopherols (vitamin E) and plastoquinone, a critical co-factor in the formation of carotenoids . These compounds are essential for the protection of chlorophyll in plants from being destroyed by sunlight .
Pharmacokinetics
Related compounds such as desmethylglycitein, a diphenylheptane, have been shown to exhibit higher bioavailability and superior stability than curcumin . This suggests that 1-(4-hydroxyphenyl)-2-methoxyethanone may also have favorable ADME properties.
Result of Action
The inhibition of HPPD by 1-(4-hydroxyphenyl)-2-methoxyethanone can lead to several molecular and cellular effects. For instance, preventing the breakdown of tyrosine can lead to an excess of tyrosine, which can stunt growth . Additionally, the plant may suffer oxidative damage due to a lack of tocopherols, and chlorophyll may be destroyed due to a lack of carotenoids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-hydroxyphenyl)-2-methoxyethanone. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light can cause their oxidation . Therefore, the environment in which this compound is used or stored can significantly impact its effectiveness and stability.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGFSJRCMJOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185915 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32136-81-5 | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32136-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032136815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxyphenyl)-2-methoxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-HYDROXYPHENYL)-2-METHOXYETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA3P0U4OWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

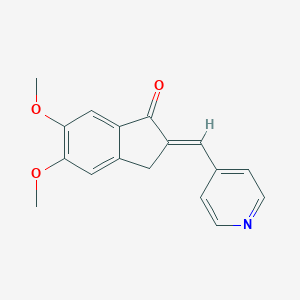
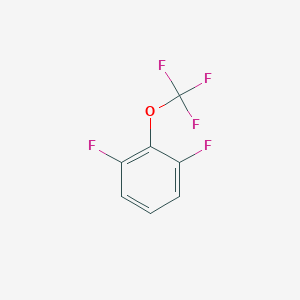
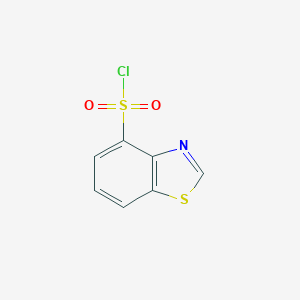
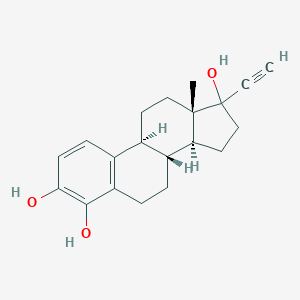
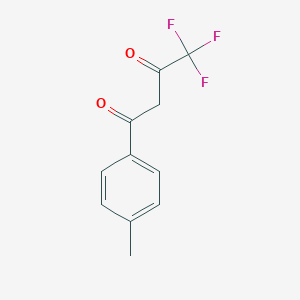
![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)
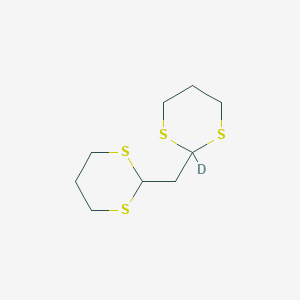
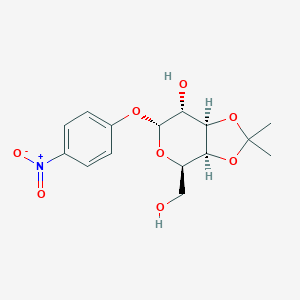
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
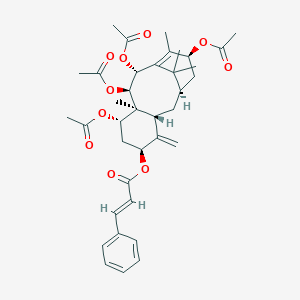
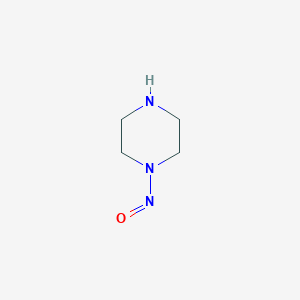
![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)
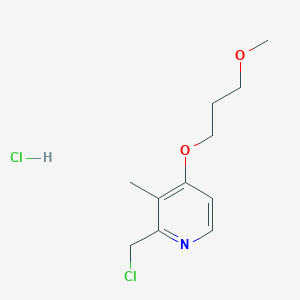
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)